5-Fluorothiophene-2-carbonitrile
Overview
Description
5-Fluorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5H2FNS and a molecular weight of 127.14 . It contains a total of 10 bonds; 8 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aromatic), and 1 Thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Fluorothiophene-2-carbonitrile, has been a topic of interest in recent years . A new and efficient route to 5-fluorothiophene-2-carboxylic acid was secured in two steps and 62% yield overall .Molecular Structure Analysis
The molecular structure of 5-Fluorothiophene-2-carbonitrile consists of 2 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Fluorine atom . It contains a total of 10 bonds; 8 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aromatic), and 1 Thiophene .Physical And Chemical Properties Analysis
5-Fluorothiophene-2-carbonitrile has a boiling point of 189.4±20.0 ºC (760 Tor) and a flash point of 68.4±21.8 ºC . Its density is 1.34±0.1 g/cm3 (20 ºC) .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Electrolyte Additive
- Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells .
- The effects of thiophene-2-carbonitrile on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry .
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Soluble Semiconductors
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Blue Light Emitting Materials
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Liquid Crystals
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Histone Deacetylase (HDAC) Inhibitors
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Agonists of Sphingosine-1-Phosphate (S1P) Receptors
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Fungicidal Properties
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Anti-inflammatory and Immunoregulatory Activity
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Thermally Irreversible Photochromic Compounds
Safety And Hazards
properties
IUPAC Name |
5-fluorothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-5-2-1-4(3-7)8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVHOYMXDVKVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447531 | |
Record name | 5-fluorothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorothiophene-2-carbonitrile | |
CAS RN |
32415-91-1 | |
Record name | 5-fluorothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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